molecular formula C24H48N2NaO4+ B080086 Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide CAS No. 13039-27-5

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide

Cat. No. B080086
CAS RN: 13039-27-5
M. Wt: 451.6 g/mol
InChI Key: DEPFQLUZPKASPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide (CMDHIH) is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields.

Mechanism Of Action

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's mechanism of action is primarily attributed to its cationic nature, which allows it to interact with negatively charged biological membranes. This interaction can disrupt the membrane's integrity, leading to cell death in microorganisms. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's ability to facilitate the uptake of DNA into cells is attributed to its interaction with the negatively charged phosphate groups of DNA, allowing for enhanced cellular uptake.

Biochemical And Physiological Effects

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been shown to exhibit low toxicity in vitro, making it a promising candidate for use in various biological applications. However, further studies are needed to fully understand its biochemical and physiological effects, including its potential toxicity in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is its cationic nature, which allows it to interact with negatively charged biological membranes and DNA. This property makes it a promising candidate for drug delivery and gene therapy applications. However, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential toxicity in vivo and its limited solubility in aqueous solutions are limitations that need to be considered when using it in lab experiments.

Future Directions

There are several future directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide research, including its potential applications in cancer therapy, wound healing, and nanotechnology. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's cationic nature and ability to interact with biological membranes make it a promising candidate for cancer therapy, where it could be used to selectively target cancer cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's antimicrobial properties could be utilized in wound healing applications. Finally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential use in nanotechnology could be explored further, where its cationic nature could be used to enhance the uptake of nanoparticles into cells.
Conclusion:
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields. Its cationic nature and ability to interact with biological membranes and DNA make it a promising candidate for drug delivery, gene therapy, and antimicrobial applications. However, further studies are needed to fully understand its biochemical and physiological effects and its potential toxicity in vivo. Future research directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide include its potential applications in cancer therapy, wound healing, and nanotechnology.

Synthesis Methods

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be synthesized through a two-step process involving the reaction of 1-heptadecylamine with sodium chloroacetate, followed by the reaction of the resulting product with ethylene oxide and sodium hydroxide. This method yields Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide as a white, crystalline powder with a molecular weight of 479.1 g/mol.

Scientific Research Applications

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been extensively studied for its potential applications in various scientific research fields, including drug delivery, gene therapy, and antimicrobial activity. Its cationic nature allows it to interact with negatively charged biological membranes, making it a promising candidate for drug delivery systems. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has also shown potential in enhancing gene delivery efficiency by facilitating the uptake of DNA into cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide exhibits antimicrobial properties against a wide range of microorganisms, making it a potential candidate for use in disinfectants and other antimicrobial products.

properties

CAS RN

13039-27-5

Product Name

Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide

Molecular Formula

C24H48N2NaO4+

Molecular Weight

451.6 g/mol

IUPAC Name

sodium;2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide

InChI

InChI=1S/C24H46N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;/h27H,2-22H2,1H3;;1H2/q;+1;/p-1

InChI Key

DEPFQLUZPKASPT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+]

Other CAS RN

13039-27-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.